molecular formula C11H14ClNO2S B079413 1-(4-Chloro-benzenesulfonyl)piperidine CAS No. 22771-98-8

1-(4-Chloro-benzenesulfonyl)piperidine

Cat. No.: B079413
CAS No.: 22771-98-8
M. Wt: 259.75 g/mol
InChI Key: NTLYJFLDDJOJCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-benzenesulfonyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine with the molecular formula (CH₂)₅NH

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-benzenesulfonyl)piperidine typically involves the reaction of piperidine with 4-chlorobenzenesulfonyl chloride. This reaction is carried out in the presence of a base, such as triethylamine, in an aprotic solvent like dichloromethane. The reaction conditions usually include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining consistent reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-benzenesulfonyl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile or oxidizing agent used. For example, nucleophilic substitution with an amine can result in the formation of a sulfonamide derivative .

Scientific Research Applications

1-(4-Chloro-benzenesulfonyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-benzenesulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, it can inhibit enzymes involved in the progression of cancer by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chloro-benzenesulfonyl)piperidine is unique due to the combination of the piperidine ring and the 4-chlorophenylsulfonyl group. This combination imparts specific chemical properties and biological activities that are not observed in other similar compounds .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLYJFLDDJOJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359475
Record name Piperidine, 1-[(4-chlorophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22771-98-8
Record name Piperidine, 1-[(4-chlorophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.